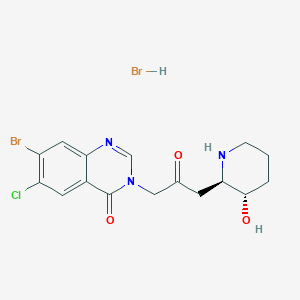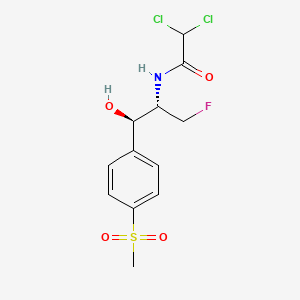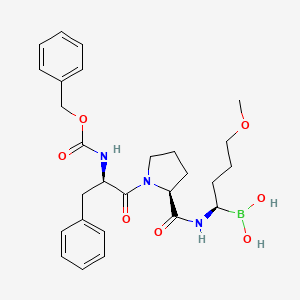
Bromhydrate de halofuginone
Vue d'ensemble
Description
Halofuginone Hydrobromide is the hydrobromide salt of halofuginone, a semisynthetic quinazolinone alkaloid anticoccidial derived from the plant Dichroa febrifuga, with antifibrotic and potential antineoplastic activities. Halofuginone specifically inhibits collagen type I gene expression and matrix metalloproteinase 2 (MMP-2) gene expression, which may result in the suppression of angiogenesis, tumor stromal cell development, and tumor cell growth. These effects appear to be due to halofuginone-mediated inhibition of the collagen type I and MMP-2 promoters. Collagen type I and MMP-2 play important roles in fibro-proliferative diseases.
Applications De Recherche Scientifique
Traitement de la polyarthrite rhumatoïde
Le bromhydrate de halofuginone (HF) a été utilisé dans le traitement de la polyarthrite rhumatoïde . Il favorise la repolarisation des macrophages et l'apoptose des synoviocytes de type fibroblastes de la polyarthrite rhumatoïde dans l'arthrite induite par un adjuvant chez le rat .
Activité anticoccidienne
HF est largement appliqué comme un anticoccidien efficace dans l'industrie avicole . La nano-encapsulation de HF améliore son activité anticoccidienne contre Eimeria tenella chez les poulets .
3. Inhibition de l'expression du gène de la métalloprotéinase matricielle 2 (MMP-2) HF est un puissant inhibiteur de l'expression des gènes du collagène alpha1 (I) et de la métalloprotéinase matricielle 2 (MMP-2) .
Traitement de la dystrophie musculaire de Duchenne
HF a été utilisé pour le traitement de la dystrophie musculaire de Duchenne, mais a été retiré du marché .
5. Activation de la voie de réponse aux acides aminés (AAR) HF inhibe le développement de l'auto-immunité induite par Th17 dans un modèle murin de sclérose en plaques en activant la voie de réponse aux acides aminés (AAR) .
Activité antiparasitaire
Mécanisme D'action
Target of Action
Halofuginone hydrobromide primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These targets play a crucial role in the regulation of extracellular matrix deposition and cell proliferation .
Mode of Action
Halofuginone hydrobromide acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It suppresses extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase .
Biochemical Pathways
Halofuginone hydrobromide affects metabolic processes such as the TGFβ and IL-17 signaling pathways . It inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, resulting in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . It also inhibits prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria and inhibits Th17 cell differentiation, thereby inhibiting inflammation and the autoimmune reaction by activation of the amino acid starvation and integrated stress responses .
Pharmacokinetics
Halofuginone hydrobromide is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours .
Result of Action
The profound antitumoral effect of halofuginone hydrobromide is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation . It also has potential for the treatment of autoimmune disorders by inhibiting the development of T helper 17 cells .
Action Environment
The action, efficacy, and stability of halofuginone hydrobromide can be influenced by various environmental factors.
Analyse Biochimique
Biochemical Properties
Halofuginone hydrobromide plays a crucial role in various biochemical reactions. It is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . By inhibiting these enzymes, Halofuginone hydrobromide suppresses extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and initiating the amino acid starvation response . This response exerts anti-inflammatory and anti-fibrotic effects .
Cellular Effects
Halofuginone hydrobromide has profound effects on various cell types and cellular processes. It inhibits the development of T helper 17 cells, which play a significant role in autoimmune diseases, without affecting other T cell types involved in normal immune function . This selective inhibition makes Halofuginone hydrobromide a potential treatment for autoimmune disorders . Furthermore, it influences cell signaling pathways by inhibiting Smad3 phosphorylation downstream of the TGFβ signaling pathway, thereby preventing fibroblast-to-myofibroblast transition and fibrosis . Halofuginone hydrobromide also impacts gene expression by reducing the expression of signal transducer and activator of transcription 3 (STAT3) and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) .
Molecular Mechanism
At the molecular level, Halofuginone hydrobromide exerts its effects through several mechanisms. It inhibits collagen alpha1 (I) and MMP-2 gene expression, leading to reduced extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase, causing the accumulation of uncharged prolyl tRNAs and triggering the amino acid starvation response . This response activates the integrated stress response, which in turn exerts anti-inflammatory and anti-fibrotic effects . Halofuginone hydrobromide also inhibits Smad3 phosphorylation, preventing fibroblast-to-myofibroblast transition and fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Halofuginone hydrobromide change over time. It is readily bioavailable and rapidly absorbed following oral administration . The half-life of Halofuginone hydrobromide ranges from 23.8 to 72.1 hours . Over time, it has been observed to inhibit extracellular matrix deposition and cell proliferation, leading to long-term anti-fibrotic and anti-tumor effects .
Dosage Effects in Animal Models
The effects of Halofuginone hydrobromide vary with different dosages in animal models. In most animal models of fibrosis, it has a minimal effect on collagen content in non-fibrotic animals but exhibits a profound inhibitory effect in fibrotic organs . At higher doses, Halofuginone hydrobromide has been shown to cause cardiovascular effects in cats and rats . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Halofuginone hydrobromide is involved in several metabolic pathways. It inhibits the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and triggering the amino acid starvation response . This response activates the integrated stress response, which exerts anti-inflammatory and anti-fibrotic effects . Additionally, Halofuginone hydrobromide inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, preventing fibroblast-to-myofibroblast transition and fibrosis .
Transport and Distribution
Halofuginone hydrobromide is readily bioavailable and rapidly absorbed following oral administration . It is distributed within cells and tissues, where it interacts with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of Halofuginone hydrobromide plays a crucial role in its activity and function. It has been observed to induce the relocation of transcription factor EB (TFEB) from the cytosol to the nucleus in cancer cells . This relocation is associated with the activation of autophagy and the amino acid starvation response .
Propriétés
Numéro CAS |
64924-67-0 |
|---|---|
Formule moléculaire |
C16H18Br2ClN3O3 |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
7-bromo-6-chloro-3-[3-[(2R,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15-;/m1./s1 |
Clé InChI |
SJUWEPZBTXEUMU-CTHHTMFSSA-N |
SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br |
SMILES isomérique |
C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br |
SMILES canonique |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br |
Apparence |
Solid powder |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Halofuginone HBr; Halofuginone-HBr; HalofuginoneHBr; Halofuginone hydrobromide; Halofuginone-hydrobromide; Halofuginonehydrobromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















